molecular formula C16H23NO2 B11854040 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline CAS No. 20232-65-9

3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline

Cat. No.: B11854040
CAS No.: 20232-65-9
M. Wt: 261.36 g/mol
InChI Key: YOUNAVYUPVYFAI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline can be achieved through a multi-step process involving the following key steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of an aromatic aldehyde with an amine to form an imine, which is then cyclized to form the isoquinoline core.

    Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the isoquinoline core with an appropriate alkyl halide under basic conditions to form the desired product.

    Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.

    Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its biological activities.

    6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at position 1, used in medicinal chemistry.

Uniqueness

6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific interactions with biological targets.

Properties

CAS No.

20232-65-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3

InChI Key

YOUNAVYUPVYFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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